N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Molecular Docking
Synthesis of Thiophenylhydrazonoacetates for Heterocyclic Derivatives : A study described the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives, including pyrazoles and pyrazolopyridines. This research underscores the utility of thiophene and pyrazole moieties in constructing diverse heterocyclic frameworks (Mohareb et al., 2004).
Molecular Docking Studies on Pyridine and Pyrazole Derivatives : Another study focused on the synthesis of novel pyridine and fused pyridine derivatives, including pyridine–pyrazole hybrids, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase. The antimicrobial and antioxidant activities of these compounds were investigated, highlighting their potential biomedical applications (Flefel et al., 2018).
Antimicrobial and Antitumor Activities
Antimicrobial and Antioxidant Activities : The synthesis of triazolopyridine, pyridotriazine, and hybrid derivatives starting from a base compound similar in structure to the query compound, was investigated for antimicrobial and antioxidant activities. The study provides insights into the structure-activity relationship and potential therapeutic applications of these heterocyclic compounds (Flefel et al., 2018).
Anti-Tumor Agents Incorporating the Thiophene Moiety : Research on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines. This study illustrates the significance of thiophene and pyrazole derivatives in the development of new anticancer drugs (Gomha et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK1/2 channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Result of Action
The activation of GIRK1/2 channels by this compound leads to changes in cell excitability, which can have various effects at the molecular and cellular levels . These effects can potentially influence numerous physiological processes, as mentioned above .
Properties
IUPAC Name |
N-benzyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-15-21-18(23(28)24-13-16-6-3-2-4-7-16)12-19(20-8-5-10-31-20)25-22(21)27(26-15)17-9-11-32(29,30)14-17/h2-8,10,12,17H,9,11,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREDJKRMBGPJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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